(5-(tert-Butyl)pyridin-2-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

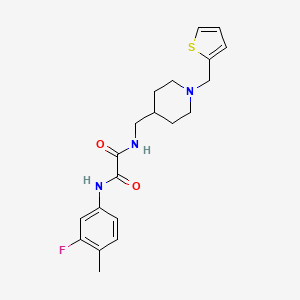

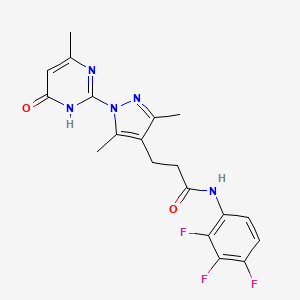

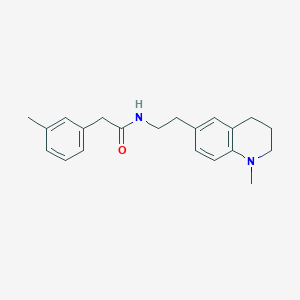

“(5-(tert-Butyl)pyridin-2-yl)methanol” is a chemical compound with the molecular formula C10H15NO . It has a molecular weight of 165.23 g/mol . The IUPAC name for this compound is (5-tert-butylpyridin-2-yl)methanol .

Molecular Structure Analysis

The molecular structure of “this compound” includes a pyridine ring substituted at the 5-position with a tert-butyl group and at the 2-position with a methanol group . The InChI string for this compound is InChI=1S/C10H15NO/c1-10(2,3)8-4-5-9(7-12)11-6-8/h4-6,12H,7H2,1-3H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 165.23 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 . The compound has a topological polar surface area of 33.1 Ų .Applications De Recherche Scientifique

Hydrogen Bonding and Solvent Effects

The studies on hydrogen bonding and solvent effects provide insights into the behavior of methanol and tert-butanol in solutions containing pyridine derivatives. For example, the dissolution of methanol in pyridine and its methyl derivatives has been thoroughly investigated, revealing that methanol's dissolution is exothermic with heat effects closely resembling those for water. This indicates a significant role of hydrogen bonding in these mixtures, which is further complicated by the presence of bulky hydrocarbon groups that can hinder bonding in certain pyridine derivatives (Marczak et al., 2004).

Catalytic Activities and Bond Formation

Research on catalytic activities involving pyridine derivatives has led to the development of novel methodologies for bond formation. For instance, C–N bond activation of tert-butyl isocyanide in methanol demonstrated the formation of metal-cyanide bonds through a process involving nucleophilic attack or chloride anion. This process illustrates the versatile roles of pyridine derivatives in facilitating complex reactions (Kundu et al., 2011).

Synthesis of Complex Molecules

The synthesis of complex molecules using pyridine derivatives has been extensively studied, leading to the development of efficient methodologies for creating novel compounds. For example, the synthesis of methyl tert-butyl ether (MTBE) from methanol and iso-butylene using zeolite catalysts explores the impact of catalyst types and reaction conditions on product distribution, showcasing the application of pyridine derivatives in industrial synthesis processes (Kim et al., 1988).

Structural and Thermodynamic Studies

Structural and thermodynamic studies of pyridine derivatives and their complexes with metal cations have provided valuable insights into their complexation behavior. The interaction of a calix(4)arene pyridine derivative with metal cations in various solvents highlights the role of pyridyl nitrogens in complexation and offers a deeper understanding of the thermodynamics of these processes (Danil de Namor et al., 2005).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

(5-tert-butylpyridin-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(2,3)8-4-5-9(7-12)11-6-8/h4-6,12H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLJXGGJRZBXDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=C(C=C1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(piperidine-1-carbonyl)phenyl]propanamide](/img/structure/B2652935.png)

![(Z)-2-phenyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2652937.png)

![N-(2-chlorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2652942.png)

![Diethyl 5-[2-(1,3-dioxoinden-2-ylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2652947.png)

![methyl 4-(2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate](/img/structure/B2652948.png)

![N-[1-(4-Fluorocyclohexyl)ethyl]prop-2-enamide](/img/structure/B2652950.png)